5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
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Overview
Description
5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine core substituted with a piperazine ring and a pyrrolidine ring, along with a fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated pyridazine with piperazine.
Attachment of the pyrrolidine ring: This can be done through a similar nucleophilic substitution reaction.
Incorporation of the fluorophenylsulfonyl group: This step typically involves the reaction of the piperazine derivative with a fluorophenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
- 5-(4-((2-Bromophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
- 5-(4-((2-Methylphenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
Uniqueness
The presence of the fluorophenylsulfonyl group in 5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-3-pyrrolidin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c19-16-5-1-2-6-17(16)27(25,26)24-11-9-22(10-12-24)15-13-18(21-20-14-15)23-7-3-4-8-23/h1-2,5-6,13-14H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSYIAZGYMBRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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